molecular formula C16H13N5O5 B11491129 6-hydroxy-2-{(E)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl}-5-nitropyrimidin-4(3H)-one

6-hydroxy-2-{(E)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl}-5-nitropyrimidin-4(3H)-one

Cat. No.: B11491129
M. Wt: 355.30 g/mol
InChI Key: CEIVTHFFFBNUOC-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a synthetic organic molecule with a complex structure. Let’s break it down:

    6-Hydroxy-2: This part of the compound contains a hydroxyl group (OH) attached to the pyrimidine ring.

    {(E)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl}: Here, we have an ethenyl group connected to a pyrazole ring, which in turn is linked to a methoxyphenyl group.

    5-Nitropyrimidin-4(3H)-one: The core structure consists of a pyrimidinone ring with a nitro group (NO₂) at position 5.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of appropriate precursors. For instance:

    Pyrimidine Synthesis: Start with a pyrimidine precursor (e.g., 2,4-diaminopyrimidine) and react it with an aldehyde or ketone containing the desired substituents.

    Pyrazole Formation: Introduce the pyrazole moiety by reacting an appropriate hydrazine derivative with an α,β-unsaturated ketone.

    Hydroxylation: The hydroxyl group can be introduced via oxidation or hydrolysis of a suitable intermediate.

Industrial Production:: Industrial-scale production typically involves optimized multistep processes, with careful purification and isolation steps.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The nitro group can be reduced to an amino group or oxidized to a nitroso group.

    Substitution: The methoxyphenyl group can be replaced by other substituents.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., NaNH₂), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific pathways or molecular targets.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its distinctive combination of pyrimidine, pyrazole, and nitro groups. Similar compounds include Compound Y) and Compound Z).

: Reference 1 : Reference 2

Properties

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

4-hydroxy-2-[(E)-2-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C16H13N5O5/c1-26-11-5-2-9(3-6-11)13-10(8-17-20-13)4-7-12-18-15(22)14(21(24)25)16(23)19-12/h2-8H,1H3,(H,17,20)(H2,18,19,22,23)/b7-4+

InChI Key

CEIVTHFFFBNUOC-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.